1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-methylpiperidine-4-carboxamide
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Description
The compound “1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-methylpiperidine-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with selected nitriles containing an active methylene group. Diverse organic reagents, such as chloroacetyl chloride, acetic anhydride, chloroacetic acid, carbon disulfide, p-toluene sulfonyl chloride, maleic anhydride, phthalic anhydride, are used .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various analytical and spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . The spectroscopic analyses revealed diverse structure arrangements for the products .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the tautomerism of the 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one was discussed based on experimental X-ray analyses, FTIR spectroscopy, and theoretical chemical calculations .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. For example, the IR, 1H-, 13C-NMR spectra of 4-Amino-3-cyano-2-(2,4-dimethoxyphenyl)-1,2-dihydro[1,2-a]benzimidazole were analyzed .Scientific Research Applications
Synthesis and Anticancer Applications
Compounds with carboxamide derivatives and benzo[b][1,6]naphthyridines structures have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, showing potent cytotoxic effects. Some derivatives exhibited curative potential in vivo against subcutaneous colon tumors in mice, highlighting their potential as anticancer agents (Deady et al., 2003).
Polyamides with Electronic and Photoluminescence Properties
Novel aromatic polyamides incorporating 4,4′-dimethoxy-substituted triphenylamine units have been synthesized. These polymers exhibit good solubility, thermal stability, and electrochromic properties, making them suitable for applications in material science, including as hole-transporting materials and in electrochromic devices (Chang & Liou, 2008).
Hyperbranched Aromatic Polyimides
Research on the preparation and properties of hyperbranched aromatic polyimides through polyamic acid methyl ester precursors has been conducted, showing that these materials possess good solubility and thermal stability. Such properties are critical for their application in advanced material science, including electronics and coatings (Yamanaka et al., 2000).
Novel Synthetic Pathways
The synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents represents another area of application. These derivatives have shown promising cytotoxicity against human cancer cell lines, indicating their potential for developing new therapeutic agents (Kumar et al., 2009).
Properties
IUPAC Name |
1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-methylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-18-17(22)12-6-8-20(9-7-12)11-16(21)19-14-5-4-13(23-2)10-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,22)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJJFLQBGIBUMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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